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Abstract

Endoplasmic reticulum aminopeptidase 2 (ERAP2) has emerged as a critical regulator of the
immunopeptidome, playing a significant role in both autoimmune diseases and cancer
immunotherapy. Its function in trimming antigenic peptides prior to their presentation by Major
Histocompatibility Complex (MHC) class | molecules makes it a compelling target for
therapeutic intervention. This technical guide provides an in-depth overview of the discovery
and synthesis of ERAP2-IN-1 (also known as BDM88951), the first selective nanomolar
inhibitor of ERAP2. We will detail the innovative use of Kinetic Target-Guided Synthesis (KTGS)
in its discovery, provide comprehensive experimental protocols for its characterization, and
present a thorough summary of its biological and pharmacological properties.

Introduction to ERAP2

ERAP2 is a zinc-metallopeptidase located in the endoplasmic reticulum. It plays a crucial role
in the final stages of the antigen processing pathway. By trimming the N-terminus of peptide
precursors, ERAP2 helps to generate the optimal length peptides for binding to MHC class |
molecules. This process is essential for the subsequent presentation of these antigens to CD8+
T-cells, a key step in the adaptive immune response. Dysregulation of ERAP2 activity has been
linked to various diseases, making it an attractive target for small molecule inhibitors.
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The Discovery of ERAP2-IN-1: A Kinetic Target-
Guided Synthesis Approach

The discovery of ERAP2-IN-1 was achieved through a novel drug discovery strategy known as
Kinetic Target-Guided Synthesis (KTGS). This approach utilizes the biological target itself to
catalyze the formation of its own inhibitor from a library of reactive fragments.

KTGS Workflow

The KTGS process for discovering ERAP2-IN-1 involved the following key steps:

o Fragment Library Design: A library of azide- and alkyne-containing fragments was designed
to bind to the active site of ERAP2.

¢ In Situ Click Chemistry: The fragment library was incubated with the ERAP2 enzyme.
Fragments that bound to adjacent sites in the enzyme's active site were brought into close
proximity, facilitating a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction
to form a triazole-linked inhibitor.

 Hit Identification: The reaction mixtures were analyzed by mass spectrometry to identify the
newly formed triazole products that were selectively synthesized in the presence of the
ERAP2 enzyme.

o Lead Optimization: The initial hits were then synthetically optimized to improve their potency,
selectivity, and drug-like properties, ultimately leading to the identification of ERAP2-IN-1
(BDM88951).
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Caption: Kinetic Target-Guided Synthesis (KTGS) workflow for ERAP2-IN-1 discovery.

Synthesis of ERAP2-IN-1 (BDM88951)

The chemical synthesis of ERAP2-IN-1 is a multi-step process. The following is a detailed
protocol for its preparation.

Experimental Protocol: Synthesis of ERAP2-IN-1

Step 1: Synthesis of 5-(thiophen-2-yl)thiophene-2-sulfonamide

e To a solution of 2-bromothiophene in THF at -78 °C is added n-butyllithium.

e The resulting mixture is stirred for 1 hour, followed by the addition of sulfuryl chloride.
e The reaction is warmed to room temperature and then quenched with water.

e The crude product is extracted with ethyl acetate and purified by column chromatography to
yield 5-bromothiophene-2-sulfonyl chloride.

e The sulfonyl chloride is then reacted with ammonium hydroxide to give 5-bromothiophene-2-
sulfonamide.
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 Finally, a Suzuki coupling with thiophene-2-boronic acid affords 5-(thiophen-2-yl)thiophene-2-

sulfonamide.

Step 2: Synthesis of N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(thiophen-2-
yhthiophene-2-sulfonamide (ERAP2-IN-1)

To a solution of 5-(thiophen-2-yl)thiophene-2-sulfonamide in DMF is added sodium hydride.
After stirring for 30 minutes, 4-(azidomethyl)-1-methoxybenzene is added.

The reaction mixture is stirred at room temperature overnight.

The reaction is quenched with water, and the product is extracted with ethyl acetate.

The crude product is purified by column chromatography to yield ERAP2-IN-1.

Biological and Pharmacological Characterization

ERAP2-IN-1 has been extensively characterized through a series of in vitro and cellular assays

to determine its potency, selectivity, and drug-like properties.

: L :

Parameter Value Assay Type
ERAP2 IC50 19 nM Enzymatic Assay
ERAP1 IC50 >10 uM Enzymatic Assay
IRAP IC50 >10 uM Enzymatic Assay
Plasma Stability (human) >95% remaining after 1 hr In vitro ADME
Microsomal Stability (human) t1/2 > 60 min In vitro ADME
Caco-2 Permeability (A-B) 1.5x 10-6 cm/s In vitro ADME
Cellular Thermal Shift (ATm) +3.5°C CETSA

In vivo exposure (mouse, 10
mg/kg IP)

AUC = 775 min*uM

Pharmacokinetics
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Experimental Protocols

The inhibitory activity of ERAP2-IN-1 was determined using a fluorogenic substrate, L-Arginine-
7-amido-4-methylcoumarin (Arg-AMC).

o Recombinant human ERAP2 is incubated with varying concentrations of ERAP2-IN-1 in
assay buffer (50 mM Tris-HCI, pH 7.5).

e The reaction is initiated by the addition of Arg-AMC.

e The fluorescence of the released AMC is monitored over time using a fluorescence plate
reader (Excitation: 380 nm, Emission: 460 nm).

e |IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

CETSA was used to confirm the direct binding of ERAP2-IN-1 to ERAP2 in a cellular context.

HEK293 cells are treated with either vehicle (DMSO) or ERAP2-IN-1.
e The cells are heated to a range of temperatures to induce protein denaturation.

o Cells are lysed, and the soluble fraction is separated from the aggregated proteins by
centrifugation.

e The amount of soluble ERAP2 in the supernatant is quantified by Western blotting.

e The melting temperature (Tm) of ERAP2 is determined, and the thermal shift (ATm) induced
by the inhibitor is calculated.

This assay evaluates the effect of ERAP2-IN-1 on the presentation of a specific antigenic
peptide.

e MOLT-4 cells, a human T-cell leukemia line, are treated with ERAP2-IN-1.

e The cells are then incubated with a precursor peptide that requires ERAP2 trimming for
optimal MHC class | binding.
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e The cell surface expression of the final processed peptide-MHC complex is quantified by
flow cytometry using a specific antibody.

e Adecrease in the fluorescent signal indicates inhibition of antigen presentation.
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Caption: The role of ERAP2 in the antigen presentation pathway and its inhibition by ERAP2-
IN-1.

o Plasma Stability: ERAP2-IN-1 is incubated with human plasma at 37°C. Aliquots are taken at
various time points, and the concentration of the remaining compound is determined by LC-
MS/MS.

o Microsomal Stability: ERAP2-IN-1 is incubated with human liver microsomes in the presence
of NADPH at 37°C. The disappearance of the compound over time is monitored by LC-
MS/MS to determine its metabolic stability.
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Conclusion

The discovery of ERAP2-IN-1 represents a significant advancement in the development of
selective modulators of the antigen presentation pathway. The use of Kinetic Target-Guided
Synthesis proved to be a powerful strategy for identifying this potent and selective inhibitor. The
comprehensive characterization of ERAP2-IN-1 has provided a valuable tool for researchers to
further investigate the role of ERAP2 in health and disease. This work paves the way for the
development of novel therapeutics for the treatment of autoimmune disorders and for
enhancing the efficacy of cancer immunotherapies.

¢ To cite this document: BenchChem. [The Discovery and Synthesis of ERAP2-IN-1: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393922#erap2-in-1-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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